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Abstract
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif that has garnered

significant attention in medicinal chemistry due to its inherent three-dimensional structure and

synthetic versatility.[1] This structural framework is considered a "privileged scaffold" because

its conformational flexibility allows it to interact with high affinity and selectivity at a diverse

range of biological targets.[1] This guide provides an in-depth technical overview of a key

derivative, Methyl 1,4-oxazepane-2-carboxylate hydrochloride (CAS No: 2070896-56-7).[2]

We will explore a robust synthetic pathway, detailed purification protocols, comprehensive

analytical characterization, and the compound's stability profile. Furthermore, we will

contextualize its importance as a pharmaceutical intermediate in the development of novel

therapeutics, particularly for central nervous system (CNS) disorders.[1][3]

Core Physicochemical & Structural Properties
Methyl 1,4-oxazepane-2-carboxylate hydrochloride is a white crystalline solid at room

temperature, exhibiting solubility in polar solvents such as water and methanol.[2] Its
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classification as a heterocyclic compound, carboxylate, and pharmaceutical intermediate

underscores its role in synthetic and medicinal chemistry.[2]

Property Value Source

CAS Number 2070896-56-7 [2]

Molecular Formula C₇H₁₄ClNO₃ [2]

Molecular Weight 195.64 g/mol [2]

IUPAC Name
methyl 1,4-oxazepane-2-

carboxylate;hydrochloride
[2]

Canonical SMILES COC(=O)C1CNCCCO1.Cl [2]

InChI Key
PGHHLDJHDDIJSA-

UHFFFAOYSA-N
[2]

Appearance White crystalline solid [2]

Solubility
Soluble in polar solvents

(water, methanol)
[2]

Synthesis Pathway: A Rationale-Driven Approach
The synthesis of Methyl 1,4-oxazepane-2-carboxylate hydrochloride is a multi-step process

that requires careful control of protecting groups and reaction conditions to achieve high purity

and yield. The pathway described below is a logical amalgamation of standard organic

chemistry techniques applied to heterocyclic systems, starting from a protected amino acid

precursor.

Diagram of the Synthetic Workflow
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Step 1: N-Alkylation of
Boc-Protected Amino Acid

Step 2: Reductive Cyclization
to form Oxazepanone Ring

  Na(OAc)₃BH

Step 3: Esterification of
Carboxylic Acid

  MeOH, SOCl₂

Step 4: Boc Deprotection &
HCl Salt Formation

  HCl in Dioxane

Final Product:
Methyl 1,4-oxazepane-2-carboxylate HCl

Click to download full resolution via product page

Caption: A four-step synthetic route to the target compound.

Step-by-Step Synthesis Protocol
Rationale: This pathway is designed for efficiency and control. We begin with a commercially

available, Boc-protected amino acid derivative to ensure stereochemical integrity (if starting

with a chiral precursor) and prevent unwanted side reactions at the nitrogen atom. Reductive

cyclization is a reliable method for forming the seven-membered ring. Subsequent esterification

followed by a final deprotection and salt formation step yields the desired product in a stable,

crystalline form.

Protocol:
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Step 1: Synthesis of Boc-Protected Precursor:

Reaction: N-alkylation of a suitable Boc-protected amino acid derivative (e.g., N-Boc-2-

amino-4-pentenoic acid) with an appropriate halo-alcohol, followed by oxidative cleavage

of the terminal alkene to yield a protected amino aldehyde.

Justification: This creates the linear carbon backbone with the necessary oxygen and

protected nitrogen atoms in the correct positions for subsequent cyclization.

Step 2: Reductive Cyclization to form the 1,4-Oxazepane Ring:

Procedure: Dissolve the amino aldehyde precursor from Step 1 in a suitable solvent like

dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild reducing agent, such as

sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0°C. Allow the reaction to

warm to room temperature and stir for 12-18 hours.

Causality: The intramolecular reductive amination is a highly effective method for forming

the heterocyclic ring. NaBH(OAc)₃ is chosen because it is less reactive than agents like

NaBH₄, reducing the risk of over-reduction of other functional groups and providing better

control over the cyclization process. The reaction progress is monitored by Thin Layer

Chromatography (TLC).[2]

Step 3: Methyl Esterification:

Procedure: To the crude cyclized product (a carboxylic acid) from Step 2, add anhydrous

methanol. Cool the mixture to 0°C and slowly add thionyl chloride (SOCl₂). Reflux the

mixture for 4-6 hours. Remove the solvent under reduced pressure.

Causality: Fischer esterification under acidic conditions is a classic and cost-effective

method for converting a carboxylic acid to a methyl ester. Thionyl chloride reacts with

methanol to generate HCl in situ, which catalyzes the reaction while also acting as a

dehydrating agent, driving the equilibrium towards the product.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation:

Procedure: Dissolve the Boc-protected methyl ester from Step 3 in a minimal amount of a

solvent like ethyl acetate or diethyl ether. Add a solution of 4M HCl in 1,4-dioxane
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dropwise at 0°C. Stir for 1-2 hours.

Causality: The tert-butoxycarbonyl (Boc) group is highly labile under acidic conditions.[4]

Using a pre-prepared solution of HCl in an anhydrous organic solvent ensures a clean and

quantitative deprotection of the amine. The hydrochloride salt of the resulting free amine

typically has lower solubility in non-polar organic solvents, causing it to precipitate out of

the solution as a crystalline solid, which aids in its isolation.[4][5]

Purification and Validation
Achieving high purity is critical for a pharmaceutical intermediate. The chosen protocol must be

self-validating, meaning the final product's analytical data should unambiguously confirm its

identity and purity. Recrystallization is the preferred method for purifying the final hydrochloride

salt.

Purification Protocol
Rationale: The choice of solvent is paramount for successful recrystallization. An ideal system

involves a solvent in which the compound is soluble at high temperatures but poorly soluble at

low temperatures. For amine hydrochlorides, which are often highly polar, alcohols like 2-

propanol (isopropanol) are effective. A less polar "anti-solvent" like diethyl ether can be added

to induce precipitation.[5]

Procedure:

Transfer the crude solid product from the final synthesis step into a clean Erlenmeyer flask.

Add a minimal amount of hot 2-propanol to dissolve the solid completely.

If any insoluble impurities remain, perform a hot filtration.

Allow the solution to cool slowly to room temperature. If crystals do not form, proceed to the

next step.

Slowly add diethyl ether to the 2-propanol solution until it becomes slightly turbid.

Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
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Collect the white crystalline solid by vacuum filtration, washing with a small amount of cold

diethyl ether to remove any residual soluble impurities.

Dry the purified crystals under vacuum at 40-50°C.

Diagram of the Purification Workflow
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Caption: A standard recrystallization process for the final product.
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Analytical Characterization
A suite of analytical techniques is required to confirm the structure and purity of the synthesized

compound.

Technique Expected Result / Purpose

¹H NMR

Confirmation of proton environment. Expect

signals for the methyl ester protons (~3.7 ppm),

and distinct multiplets for the methylene protons

on the oxazepane ring. The N-H proton may

appear as a broad singlet.

¹³C NMR

Confirmation of the carbon skeleton. Expect a

signal for the carbonyl carbon of the ester (~170

ppm), the methoxy carbon (~52 ppm), and

several signals in the aliphatic region for the ring

carbons.

LC-MS

Purity assessment and mass confirmation. A

single sharp peak on the liquid chromatogram

indicates high purity. The mass spectrum should

show the molecular ion peak corresponding to

the free base (m/z = 160.09) under ESI+

conditions.[2][6]

FT-IR

Functional group identification. Expect

characteristic peaks for the C=O stretch of the

ester (~1740 cm⁻¹), N-H stretches (broad,

~2400-3000 cm⁻¹ for the ammonium salt), and

C-O stretches.

Elemental Analysis

Confirmation of elemental composition (C, H, N,

Cl) to verify the empirical formula of the

hydrochloride salt.

Stability Assessment
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Understanding the stability of an intermediate is crucial for defining storage conditions and

shelf-life. As a cyclic amine hydrochloride containing an ester functional group, the primary

degradation pathway to investigate is hydrolysis.[7][8]

Stability Testing Protocol
Rationale: This protocol is designed to assess hydrolytic stability under accelerated acidic and

basic conditions, as well as thermal stability, following general pharmaceutical stability testing

guidelines.[9][10]

Solution Preparation: Prepare stock solutions of the compound in buffered aqueous solutions

at pH 2, pH 7 (neutral), and pH 9.

Storage Conditions: Aliquot the solutions into sealed vials and store them under two

conditions:

Accelerated: 40°C / 75% Relative Humidity (RH).

Long-Term: 25°C / 60% Relative Humidity.[9]

Time Points: Withdraw samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8,

and 12 weeks).

Analysis: Analyze each sample by a stability-indicating HPLC method (e.g., reverse-phase

HPLC with UV detection). Quantify the parent compound's peak area and monitor for the

appearance of new peaks, which would indicate degradation products.

Data Evaluation: Plot the percentage of the remaining parent compound against time for

each pH and temperature condition. Rapid degradation would be expected at pH extremes

due to acid- or base-catalyzed ester hydrolysis. Cyclic amines are generally stable but can

be susceptible to degradation in strongly acidic media.[7][8]

Applications in Drug Discovery
Methyl 1,4-oxazepane-2-carboxylate hydrochloride is not typically an active pharmaceutical

ingredient (API) itself but serves as a versatile building block for more complex molecules. The

1,4-oxazepane core is a key pharmacophore in ligands targeting CNS receptors.
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Dopamine D4 Receptor Ligands: The dopamine D4 receptor is a significant target for

developing atypical antipsychotics to treat schizophrenia.[3] The 1,4-oxazepane scaffold

allows for the precise spatial arrangement of functional groups necessary for potent and

selective antagonism of the D4 receptor, potentially offering improved side-effect profiles

compared to existing drugs.[1][11]

Monoamine Reuptake Inhibitors: Compounds that inhibit the reuptake of serotonin,

norepinephrine, and dopamine are effective treatments for depression and anxiety.[12] The

1,4-oxazepane structure can be elaborated to create potent triple reuptake inhibitors.[12]

Antimicrobial Agents: Derivatives of this scaffold have also been investigated for their

potential antibacterial properties against various pathogens.[2]

Diagram of Potential Biological Target Interaction
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Hypothetical Role in CNS Drug Development
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Caption: From chemical intermediate to a potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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